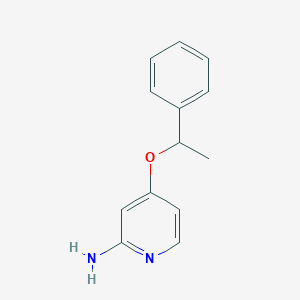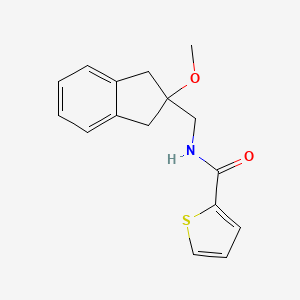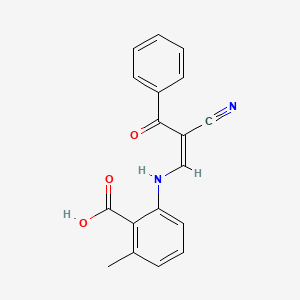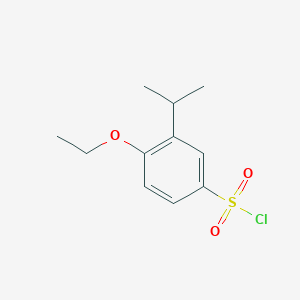
4-(1-Phenylethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethoxy)pyridin-2-amine is a compound that can be associated with a family of nitrogen-containing heterocycles, which are of significant interest due to their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. Although the specific compound is not directly studied in the provided papers, related compounds with pyridin-2-amine structures and their derivatives have been investigated for their unique properties and reactivity.
Synthesis Analysis
The synthesis of related compounds involves the formation of complex structures through various chemical reactions. For instance, the synthesis of the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its complexation with ZnCl2 is reported, which involves coordination via hydrogen bonding and displays a crystal-to-crystal phase transition . Similarly, the synthesis of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine is discussed, where small structural changes are made to investigate their effects on solid-state non-linear optical properties . These studies provide insights into the synthetic strategies that could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is crucial in determining their properties and reactivity. The crystal structure of L1, for example, shows higher crystallographic symmetry than its molecular symmetry, which is significant for its phase behavior and fluorescent properties . The crystal structure analyses of a family of compounds related to 5-nitro-N-(1-phenylethyl)pyridin-2-amine illustrate the interplay between molecular conformation and intermolecular interactions . These findings suggest that the molecular structure of this compound would also be a key factor in its chemical and physical properties.
Chemical Reactions Analysis
Chemical reactions involving pyridin-2-amine derivatives are diverse and can lead to various products. The reaction of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, for example, results in regio- and stereoselective addition reactions . Additionally, the reaction of trans-4-hydroxy-2-nonenal (4-HNE) with primary amines leads to the formation of pyrroles . These studies demonstrate the reactivity of pyridin-2-amine derivatives and their potential to undergo a variety of chemical transformations, which could be relevant for the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structures. The photoluminescence properties of L1 and its ZnCl2 complex, for instance, show an increase in emission intensity and a bathochromic shift in the emission maximum from solution to the solid state . The redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand exhibits properties that are quantified as a function of the redox state of the triarylamine core . These insights into the properties of related compounds suggest that this compound would also exhibit unique physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Copper(I) Complexes Synthesis
4-(1-Phenylethoxy)pyridin-2-amine is utilized in the synthesis of novel copper(I) complexes. These complexes are characterized using spectral methods, revealing unique properties and structures. This includes the formation of distorted tetrahedral coordination polyhedrons around the copper(I) center and observable quasireversible redox behaviors (Dehghanpour et al., 2007).
Reaction Mechanism Studies
The compound is also involved in studies examining reaction mechanisms. For instance, its 1-oxides react with acetylating agents, revealing insights into rate-determining steps and molecular rearrangements in water and aprotic solvents (Deady & Stanborough, 1982).
Microwave Irradiation Reactions
In the field of microwave irradiation chemistry, this compound plays a role in forming imidazo[1,2-a]pyridin-2-one derivatives. These derivatives are synthesized efficiently, showcasing the compound's utility in innovative chemical synthesis methodologies (Tu et al., 2007).
Electrochemical and Spectral Studies
This compound contributes to the study of electrochemical and spectral properties of materials. For example, it's used in the synthesis of linear, alternating polymers, which are then analyzed for their electrochemical oxidation properties and radical cation formations (Cervantes et al., 2015).
Redox-Active Coordination Framework
This compound is instrumental in creating redox-active coordination frameworks. These frameworks demonstrate potential for the development of multifunctional materials with significant electrochemical properties (Hua, Turner & D’Alessandro, 2013).
Redox-Neutral Annulations
The compound is also pivotal in redox-neutral annulations, showcasing its role in dual C–H bond functionalization. This highlights its importance in complex molecular scaffold diversification (Zhu & Seidel, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridine-containing compounds have been known to exhibit a wide range of medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells .
Análisis Bioquímico
Biochemical Properties
It is known that pyridine-containing compounds, like 4-(1-Phenylethoxy)pyridin-2-amine, have been used in medicinal applications due to their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
In 2018, novel 2-amino-4-(1-phenylethoxy) pyridine derivatives were synthesized as possible ROS1 inhibitors . Anti-proliferative effects against ROS1-addicted HCC78 cell lines were demonstrated by the tested compounds .
Molecular Mechanism
It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells .
Propiedades
IUPAC Name |
4-(1-phenylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFKZTLVUHHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
